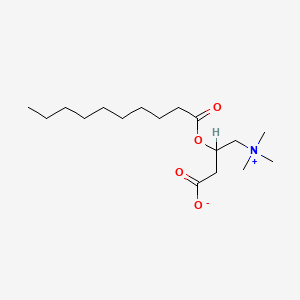

Decanoylcarnitine

Übersicht

Beschreibung

Decanoylcarnitine is a member of the acylcarnitines class, which are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. This compound plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, a process essential for energy production in cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Decanoylcarnitine can be synthesized through the esterification of decanoic acid with L-carnitine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification is achieved through techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Metabolic Degradation and Hydrolysis

Decanoylcarnitine undergoes hydrolysis to release free carnitine and decanoic acid, catalyzed by carnitine palmitoyltransferase II (CPT II):This reaction is critical for recycling carnitine and regulating acyl-CoA levels in mitochondria .

Research Findings :

- Urinary Excretion : this compound is identified as a human urinary metabolite, indicating renal processing .

- Peroxisomal Metabolism : Longer-chain acylcarnitines may be shortened to medium-chain forms like this compound via β-oxidation in peroxisomes .

Role in Cellular Processes

This compound participates in metabolic reprogramming under specific physiological conditions:

Intermittent Fasting (IF) and Cancer

- Inhibition of TNBC Metastasis : In obese mice, IF elevates serum this compound levels, which suppresses triple-negative breast cancer (TNBC) cell migration by downregulating matrix metalloproteinase-9 (Mmp9) .

- Mechanistic Insight : this compound reduces extracellular matrix remodeling, as shown by RNA-seq data (Table 1) .

Table 1 : Effects of this compound on TNBC Cells

| Parameter | Observation | Source |

|---|---|---|

| Cell Proliferation | Inhibited by 40–60% | |

| Mmp9 Expression | Reduced in primary tumors and metastases | |

| Migration Capacity | Decreased by 50% (rescued by Mmp9 overexpression) |

Stability and Reactivity

- Chemical Stability : The ester bond in this compound is susceptible to enzymatic hydrolysis but stable under physiological pH .

- Reactivity with Radicals : Computational studies suggest medium-chain acylcarnitines like this compound may interact with reactive oxygen species (ROS), though direct evidence is limited .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Decanoylcarnitine has been investigated for its potential role in inhibiting cancer cell proliferation and migration, particularly in triple-negative breast cancer (TNBC). A study highlighted that this compound effectively inhibited TNBC cell growth and metastasis in obese mice. The mechanism involved the downregulation of matrix metalloproteinase 9 (Mmp9), which is crucial for cancer cell migration. The findings suggest that dietary patterns incorporating this compound may enhance cancer treatment strategies, particularly through intermittent fasting interventions .

Metabolic Disorders

Research indicates that this compound plays a critical role in regulating fatty acid metabolism and mitochondrial function, particularly in the context of metabolic-associated liver disease. A recent study demonstrated that this compound supplementation improved mitochondrial dysfunction caused by hepatitis B virus infection. It was found to activate carnitine palmitoyltransferase 1A (CPT1A), thereby enhancing fatty acid β-oxidation and restoring mitochondrial function .

Table 1: Effects of this compound on Mitochondrial Dysfunction

| Study | Condition | Findings |

|---|---|---|

| Hepatitis B | Improved mitochondrial function via CPT1A activation | |

| Triple-Negative Breast Cancer | Inhibited cell proliferation and migration |

Gluconeogenesis Regulation

This compound has been shown to inhibit gluconeogenesis stimulated by fatty acids in the liver. In a study involving perfused livers from fasted rats, the addition of oleic acid increased glucose production, an effect that was completely blocked by this compound. This suggests that this compound may play a regulatory role in carbohydrate metabolism by affecting the oxidation rates of fatty acids .

Potential Therapeutic Applications

The therapeutic potential of this compound extends beyond metabolic regulation to include implications for neuroprotection and pain management. While specific studies on neuroprotection were not identified in the current search results, related compounds have shown promise in modulating pain perception and supporting cognitive health.

Case Studies and Clinical Insights

Several studies have explored the clinical implications of this compound:

Wirkmechanismus

Decanoylcarnitine exerts its effects by facilitating the transport of fatty acids into the mitochondrial matrix, where β-oxidation occurs. This process involves the carnitine palmitoyltransferase (CPT) system, which includes CPT I and CPT II enzymes . This compound inhibits the carnitine-acylcarnitine translocase (CACT) component, thereby regulating fatty acid oxidation .

Vergleich Mit ähnlichen Verbindungen

- Octanoylcarnitine

- Lauroylcarnitine

- Myristoylcarnitine

- Palmitoylcarnitine

- Stearoylcarnitine

Comparison: Decanoylcarnitine is unique due to its medium-chain length, which allows it to be less abundant than short-chain acylcarnitines but more effective in inhibiting CACT compared to longer-chain acylcarnitines . This makes it particularly useful in studying fatty acid metabolism and related disorders .

Biologische Aktivität

Decanoylcarnitine, an acylcarnitine derivative, plays a significant role in lipid metabolism and has garnered attention for its biological activities. This article explores the compound's biological activity, including its metabolic functions, implications in various diseases, and relevant case studies.

Overview of this compound

This compound (C10) is a medium-chain acylcarnitine that facilitates the transport of fatty acids across mitochondrial membranes for β-oxidation. It is synthesized from decanoic acid and carnitine and serves as an intermediate in lipid metabolism. The compound's structure is represented as follows:

- Chemical Formula : C10H19NO3

- Molecular Weight : 201.26 g/mol

Biological Functions

This compound's primary function is to assist in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation. This process is crucial for energy production, particularly during periods of fasting or prolonged exercise.

Key Biological Activities:

- Fatty Acid Transport : this compound facilitates the transport of decanoic acid into the mitochondria, enhancing fatty acid oxidation efficiency.

- Metabolic Regulation : It acts as a signaling molecule that can influence metabolic pathways related to energy homeostasis.

- Inhibition of Gluconeogenesis : Research indicates that this compound can inhibit gluconeogenesis in liver tissues, thereby affecting glucose metabolism .

Implications in Disease

Elevated levels of acylcarnitines, including this compound, have been associated with various metabolic disorders. These include:

- Mitochondrial Myopathy : Studies have shown that patients with mitochondrial myopathy often exhibit elevated levels of acylcarnitines, suggesting a potential biomarker for diagnosis .

- Impaired Fatty Acid Metabolism : In elderly populations, increased concentrations of this compound may indicate impaired fatty acid metabolism .

Research Findings

Several studies have investigated the biological activity and implications of this compound:

- Case Study on Mitochondrial Myopathy :

- Effects on Liver Metabolism :

- Screening in Newborns :

Data Table: Biological Activity Summary

| Biological Activity | Description | Implications |

|---|---|---|

| Fatty Acid Transport | Assists in transporting long-chain fatty acids | Energy production |

| Metabolic Regulation | Influences metabolic pathways | Energy homeostasis |

| Inhibition of Gluconeogenesis | Suppresses glucose production in the liver | Potential treatment target |

| Biomarker for Disorders | Elevated levels indicate metabolic dysfunctions | Diagnostic tool for myopathies |

Eigenschaften

CAS-Nummer |

25518-51-8 |

|---|---|

Molekularformel |

C17H33NO4 |

Molekulargewicht |

315.4 g/mol |

IUPAC-Name |

(3S)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/t15-/m0/s1 |

InChI-Schlüssel |

LZOSYCMHQXPBFU-HNNXBMFYSA-N |

SMILES |

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Isomerische SMILES |

CCCCCCCCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C |

Kanonische SMILES |

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Decanoylcarnitine, (+)-; (+)-Decanoylcarnitine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.